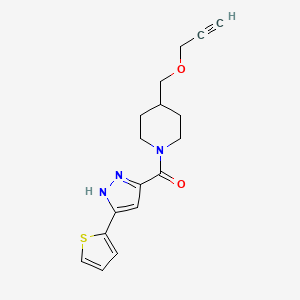
(4-((prop-2-yn-1-yloxy)methyl)piperidin-1-yl)(3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-((prop-2-yn-1-yloxy)methyl)piperidin-1-yl)(3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanone is a useful research compound. Its molecular formula is C17H19N3O2S and its molecular weight is 329.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound (4-((prop-2-yn-1-yloxy)methyl)piperidin-1-yl)(3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanone , identified by CAS number 1296890-27-1, is a complex organic molecule with potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is C17H19N3O, with a molecular weight of 329.4 g/mol. The structure features a piperidine ring substituted with a propynyl ether and a pyrazole moiety, which are known to influence its biological activity.
Research indicates that compounds with similar structures often exhibit significant biological activities, including:
- Antitumor Activity : The presence of the pyrazole ring is associated with various anticancer properties. Pyrazole derivatives have been shown to inhibit cell proliferation in several cancer cell lines, potentially through mechanisms involving the inhibition of key oncogenic pathways such as Ras signaling and Na+/K+-ATPase activity .
- Anti-inflammatory Effects : Many pyrazole derivatives display anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory process. This inhibition can lead to reduced production of pro-inflammatory mediators .
- Antimicrobial Properties : Compounds structurally related to this compound have demonstrated antimicrobial activity against various pathogens, suggesting potential applications in treating infections .
Research Findings
Several studies have investigated the biological activity of similar compounds, providing insights into their efficacy and mechanisms:
In Vitro Studies
A study on related pyrazole compounds demonstrated significant growth inhibition in cancer cell lines, including glioma cells. The compounds showed enhanced activity compared to standard treatments, indicating their potential as therapeutic agents .
Structure-Activity Relationship (SAR)
The biological activity of pyrazole derivatives often correlates with specific structural features:
- Substituents on the Pyrazole Ring : Variations in substituents can enhance or diminish activity against specific targets.
- Piperidine Modifications : Alterations in the piperidine ring can significantly impact pharmacokinetics and receptor binding affinity .
Data Table: Summary of Biological Activities
Case Studies
-
Case Study on Anticancer Activity :
A compound similar to the target was tested in vitro against glioma cells, showing an IC50 value significantly lower than that of standard chemotherapeutics. This suggests that modifications to the piperidine and pyrazole components may enhance anticancer efficacy. -
Case Study on Anti-inflammatory Potential :
Another study evaluated a series of pyrazole derivatives for their ability to inhibit COX enzymes in vitro, revealing that certain substitutions led to IC50 values comparable to established anti-inflammatory drugs like indomethacin .
科学的研究の応用
Chemistry
In synthetic organic chemistry, (4-((prop-2-yn-1-yloxy)methyl)piperidin-1-yl)(3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanone serves as a versatile building block for the synthesis of more complex molecules. It can be utilized in the development of new materials and chemical processes, particularly in the creation of functionalized polymers and catalysts.
Research indicates that this compound exhibits potential biological activities, including:
- Antimicrobial Properties : Studies have shown that derivatives of pyrazole compounds can display significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, related pyrazole derivatives have been tested against Escherichia coli and Staphylococcus aureus, demonstrating promising results comparable to standard antibiotics .
- Anticancer Activity : The compound's structure suggests potential interactions with cancer-related molecular targets. Preliminary studies indicate that similar compounds may inhibit oncogenic pathways, providing a basis for further investigation into their use as anticancer agents .
Medicinal Chemistry
The compound is being explored for its therapeutic potential in various diseases:
- Neurological Disorders : The piperidine moiety is known for its neuroactive properties, making it a candidate for research into treatments for disorders such as anxiety and depression.
- Inflammatory Diseases : Pyrazole derivatives have shown anti-inflammatory effects in vitro, suggesting that this compound could be developed into an anti-inflammatory drug .
特性
IUPAC Name |
[4-(prop-2-ynoxymethyl)piperidin-1-yl]-(5-thiophen-2-yl-1H-pyrazol-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2S/c1-2-9-22-12-13-5-7-20(8-6-13)17(21)15-11-14(18-19-15)16-4-3-10-23-16/h1,3-4,10-11,13H,5-9,12H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXBCANLRHCRYBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOCC1CCN(CC1)C(=O)C2=NNC(=C2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













